Cis-3a-nitro-2-phenylhexahydroisoxazolo[2,3-b][1,2]oxazine
Description
Properties
Molecular Formula |
C12H14N2O4 |
|---|---|
Molecular Weight |
250.25 g/mol |
IUPAC Name |
(2R,3aR)-3a-nitro-2-phenyl-3,4,5,6-tetrahydro-2H-[1,2]oxazolo[2,3-b]oxazine |
InChI |
InChI=1S/C12H14N2O4/c15-13(16)12-7-4-8-17-14(12)18-11(9-12)10-5-2-1-3-6-10/h1-3,5-6,11H,4,7-9H2/t11-,12+/m1/s1 |
InChI Key |
WMICEKSBWQRKKM-NEPJUHHUSA-N |
Isomeric SMILES |
C1C[C@]2(C[C@@H](ON2OC1)C3=CC=CC=C3)[N+](=O)[O-] |
Canonical SMILES |
C1CC2(CC(ON2OC1)C3=CC=CC=C3)[N+](=O)[O-] |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of cis-3a-nitro-2-phenylhexahydroisoxazolo[2,3-b][1,2]oxazine typically involves [3+2] cycloaddition reactions. One common method involves the reaction of nitrile oxides with alkenes or alkynes under mild conditions to form the isoxazole ring . The nitro group can be introduced through nitration reactions using reagents such as nitric acid or nitrogen dioxide .
Industrial Production Methods
Industrial production of this compound may involve optimizing the reaction conditions to maximize yield and purity. This can include the use of catalysts, temperature control, and solvent selection to ensure efficient synthesis .
Chemical Reactions Analysis
Types of Reactions
Cis-3a-nitro-2-phenylhexahydroisoxazolo[2,3-b][1,2]oxazine undergoes various chemical reactions, including:
Substitution: The phenyl group can undergo electrophilic aromatic substitution reactions, allowing for further functionalization.
Common Reagents and Conditions
Oxidation: Hydrogen gas with a palladium catalyst.
Substitution: Electrophiles such as halogens or nitro groups in the presence of a Lewis acid catalyst.
Major Products
Reduction: Conversion of the nitro group to an amine.
Substitution: Introduction of various functional groups onto the phenyl ring.
Scientific Research Applications
Cis-3a-nitro-2-phenylhexahydroisoxazolo[2,3-b][1,2]oxazine has several applications in scientific research:
Medicinal Chemistry: It is studied for its potential as an antibacterial and antifungal agent.
Materials Science: The compound’s unique structure makes it a candidate for use in the development of novel materials with specific electronic or optical properties.
Biological Studies: It is used in research to understand its interactions with biological molecules and potential therapeutic effects.
Mechanism of Action
The mechanism of action of cis-3a-nitro-2-phenylhexahydroisoxazolo[2,3-b][1,2]oxazine involves its interaction with specific molecular targets. The nitro group can participate in redox reactions, affecting cellular processes. The phenyl group can interact with hydrophobic pockets in proteins, influencing their function.
Comparison with Similar Compounds
Comparison with Structural Analogs
Structural Variations and Substituent Effects
The compound’s structural analogs differ in substituent positions, stereochemistry, and peripheral functional groups. Key comparisons include:
Table 1: Substituent and Physical Property Comparison
Key Observations :
- Nitro Position : The target compound’s nitro group at 3a distinguishes it from analogs like 8c and 36f, where nitro is at position 3. This positional difference may influence electronic distribution and reactivity .
- Substituent Effects : Electron-withdrawing groups (e.g., 4-fluorophenyl in 36f) lower melting points compared to electron-donating groups (e.g., 4-methoxybenzyl in 8c) .
- Cis vs.
Spectroscopic and Stereochemical Analysis
NMR and MS data reveal critical structural insights:
Table 2: NMR Data Comparison
Key Observations :
- The target compound’s cis configuration would likely result in distinct NOESY correlations (e.g., between 3a-nitro and 2-phenyl groups), akin to the 2D-NOESY analysis used for compound 25 in .
- Substituents like 4-methoxybenzyloxy (in 8c) shield adjacent protons, whereas nitro groups deshield nearby nuclei .
Biological Activity
Cis-3a-nitro-2-phenylhexahydroisoxazolo[2,3-b][1,2]oxazine is a compound of interest due to its potential biological activities. This article reviews the available literature on its biological effects, focusing on antimicrobial, phytotoxic, and other relevant activities.
Chemical Structure and Properties
This compound possesses a unique bicyclic structure that may contribute to its biological properties. The presence of the nitro group and the isoxazole moiety is significant for its reactivity and interaction with biological targets.
1. Antimicrobial Activity
Research has indicated that derivatives of benzoxazine compounds exhibit notable antimicrobial properties. In particular, studies have shown that certain derivatives demonstrate significant activity against various bacteria, including Bacillus subtilis and Escherichia coli . Although specific data on this compound is limited, the structural similarities to effective antimicrobial agents suggest potential efficacy.
Table 1: Antimicrobial Activity of Related Compounds
| Compound Name | Target Organism | Activity Level |
|---|---|---|
| Benzoxazine Derivative 1 | Bacillus subtilis | Moderate |
| Benzoxazine Derivative 2 | E. coli | High |
| Cis-3a-nitro-2-phenyl... | Not yet evaluated | TBD |
2. Phytotoxicity
The phytotoxic potential of compounds similar to this compound has been explored in various studies. For instance, structural modifications in related compounds have been shown to influence their phytotoxic effects significantly. The incorporation of specific functional groups can enhance or reduce toxicity against plant species .
Table 2: Phytotoxic Effects of Related Compounds
| Compound Name | Plant Species Tested | Effect Level |
|---|---|---|
| Stagonolide A | Sonchus arvensis | High |
| Herbarumin I | Various | Moderate |
| Cis-3a-nitro-2-phenyl... | TBD | TBD |
The mechanisms underlying the biological activities of this compound are not fully elucidated but may involve:
- Inhibition of Enzymatic Pathways : Similar compounds have shown the ability to inhibit key enzymes in microbial metabolism.
- Disruption of Cellular Processes : The structural characteristics may allow for interference with cellular signaling or integrity in both microbial and plant systems.
Case Studies
While specific case studies on this compound are scarce, related research provides insights into its potential applications:
- Antimicrobial Efficacy : A study evaluating benzoxazine derivatives found that modifications at the 4-position significantly affected antimicrobial potency against gram-positive bacteria .
- Phytotoxic Evaluation : In a comparative analysis of various natural products for herbicidal activity, compounds structurally similar to this compound demonstrated promising results in inhibiting seed germination and growth in several weed species.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
